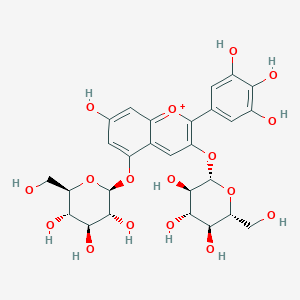

Delphinidin 3,5-diglucoside

Description

Delphinidin 3,5-diglucoside has been reported in Crocus sieberi, Punica granatum, and other organisms with data available.

Structure

2D Structure

Properties

CAS No. |

17670-06-3 |

|---|---|

Molecular Formula |

C27H31O17+ |

Molecular Weight |

627.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33)/p+1/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

InChI Key |

XCTGXGVGJYACEI-LCENJUANSA-O |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |

melting_point |

202 - 203 °C |

physical_description |

Solid |

Synonyms |

Delphoside; Aurobanin A; Delphin chloride |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Blue: A Technical Guide to Delphinidin 3,5-diglucoside Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of delphinidin (B77816) 3,5-diglucoside, a key anthocyanin responsible for the blue and purple hues in many plant species. A comprehensive understanding of this pathway is crucial for advancements in plant genetics, natural product synthesis, and the development of novel therapeutic agents. This document outlines the core enzymatic steps, presents key quantitative data, provides detailed experimental protocols, and visualizes the intricate molecular processes involved.

The Biosynthetic Pathway: From Phenylalanine to a Vibrant Blue

The formation of delphinidin 3,5-diglucoside is a specialized branch of the well-characterized flavonoid biosynthesis pathway. The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core delphinidin structure, which is then further modified by glycosylation to yield the stable, colored this compound.

The initial phase of the pathway, leading to the synthesis of dihydroflavonols, is common to the production of various flavonoids. The commitment to delphinidin synthesis is determined by the action of Flavonoid 3',5'-Hydroxylase (F3'5'H), which introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol (B1209521) or naringenin. This "blue gene" is a critical determinant for a plant's ability to produce delphinidin-based pigments.

Following the formation of dihydromyricetin, a series of enzymes including Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) catalyze its conversion to the unstable delphinidin aglycone. To achieve stability and its characteristic coloration, delphinidin must undergo glycosylation. The first glucosylation step, at the 3-hydroxyl position, is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), resulting in delphinidin 3-glucoside. The final and defining step is the addition of a second glucose molecule at the 5-hydroxyl position, a reaction mediated by UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT), to produce this compound.

Quantitative Insights: Enzyme Kinetics

The efficiency of the enzymatic reactions in the this compound biosynthesis pathway is critical for the accumulation of the final product. The following table summarizes the kinetic parameters for the key enzyme, UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT), from Gentiana triflora.

| Enzyme | Substrate | Km (µM) | Vmax (nmol min-1 mg protein-1) | Source |

| Gt5GT7 | Delphinidin 3-glucoside | 29.5 | 1.49 | [1] |

| Gt5GT7 | Cyanidin 3-glucoside | 20.9 | 0.98 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Anthocyanin Extraction and Quantification

Objective: To extract and quantify this compound and other anthocyanins from plant tissue.

Methodology:

-

Sample Preparation: Freeze-dry plant tissue (e.g., petals, fruits) and grind to a fine powder.

-

Extraction: Resuspend the powdered tissue in an acidic methanol (B129727) solution (e.g., 1% HCl in methanol). Incubate in the dark at 4°C for 24 hours.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Detection: Monitor at 520 nm for anthocyanins.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode to identify and confirm the structure of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

-

-

Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.

UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT) Enzyme Assay

Objective: To determine the enzymatic activity of 5GT.

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequence of the candidate 5GT gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the vector into E. coli (e.g., BL21(DE3) strain).

-

Induce protein expression with IPTG.

-

Purify the recombinant protein using nickel-affinity chromatography.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Purified 5GT enzyme

-

Delphinidin 3-glucoside (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid.

-

Product Analysis:

-

Analyze the reaction products by HPLC as described in section 3.1.

-

Identify the this compound peak by comparing its retention time and UV-Vis spectrum with a known standard.

-

-

Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway.

Methodology:

-

RNA Extraction: Isolate total RNA from plant tissues using a suitable kit or protocol (e.g., Trizol method).

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (e.g., CHS, CHI, F3H, F3'5'H, DFR, ANS, UFGT, 5GT) and a reference gene (e.g., actin or ubiquitin).

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform the qRT-PCR using a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The biosynthesis of this compound is a complex, multi-step process that is tightly regulated at both the genetic and enzymatic levels. This guide has provided a detailed overview of the core pathway, quantitative data on key enzymatic steps, and robust experimental protocols for its investigation. A thorough understanding of this pathway not only illuminates the fascinating biochemistry of plant coloration but also opens avenues for the metabolic engineering of novel plant varieties and the discovery of new bioactive compounds for pharmaceutical applications. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to unraveling the intricacies of flavonoid biosynthesis and harnessing its potential for scientific and commercial innovation.

References

An In-depth Technical Guide on the Antioxidant Mechanisms of Delphinidin 3,5-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, exhibits significant antioxidant activity, contributing to its potential health benefits. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant action. The document delves into its direct radical scavenging properties and its indirect effects on cellular antioxidant defense systems through the modulation of key signaling pathways, including Nrf2, MAPK, and NF-κB. Quantitative data from various antioxidant assays are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors of many plants. Delphinidin 3,5-diglucoside is a notable member of this family, characterized by the delphinidin aglycone linked to two glucose moieties at the 3 and 5 positions. The unique chemical structure of delphinidin, with three hydroxyl groups on its B-ring, confers potent antioxidant properties. This guide explores the multifaceted mechanisms through which this compound exerts its antioxidant effects, providing a foundation for its potential application in the prevention and treatment of oxidative stress-related diseases.

Direct Antioxidant Activity: Radical Scavenging

The primary antioxidant mechanism of this compound involves its ability to directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is primarily achieved through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, facilitated by the numerous hydroxyl groups in its structure.

Quantitative Assessment of Radical Scavenging Activity

The radical scavenging potential of this compound can be quantified using various in vitro assays. While specific IC50 values for this compound are not extensively reported, data for the aglycone, delphinidin, and its 3-O-glucoside provide valuable insights. It is generally observed that the antioxidant activity of anthocyanins can be influenced by glycosylation, with some studies suggesting that diglucosylation at the 3 and 5 positions might slightly lower the activity compared to the aglycone.

| Assay | Compound | IC50/EC50 (µM) | Reference |

| DPPH | Delphinidin | 3.74 | [1] |

| Delphinidin 3-O-glucoside | 6.90 | [1] | |

| ABTS | Delphinidin 3-O-glucoside | Lower activity than Cyanidin 3-O-glucoside | [1] |

| FRAP | Delphinidin | Detected at ≥10 µM | [2] |

Note: The table summarizes available data for delphinidin and its 3-O-glucoside to provide a comparative context for the antioxidant potential of this compound. Further studies are required to establish precise IC50 values for the 3,5-diglucoside.

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Studies on delphinidin, the aglycone of this compound, have demonstrated its ability to activate this pathway.[3][4] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE in the promoter region of genes encoding a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for this compound is still emerging, it is plausible that it shares this mechanism of action.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to oxidative stress. Chronic activation of certain MAPK pathways can lead to inflammation and cell damage. Delphinidin has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, thereby mitigating the downstream inflammatory effects.[5][6][7][8][9] This suggests that this compound may also exert its antioxidant and anti-inflammatory effects by modulating these pathways.

NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Oxidative stress is a potent activator of the NF-κB pathway. Delphinidin and its glycosides have been reported to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[10][11][12][13] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents and Equipment:

-

This compound standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol), spectrophotometric grade

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of this compound in methanol.

-

In a microplate well or cuvette, add a specific volume of the this compound solution (or methanol as a blank).

-

Add a fixed volume of the DPPH working solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Equipment:

-

This compound standard

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

-

Reagents and Equipment:

-

This compound standard

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer, pH 3.6)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the sample to a fixed volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10][14][15][16][17]

-

Reagents and Equipment:

-

This compound

-

Human hepatocarcinoma (HepG2) cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Cell culture medium and reagents

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HepG2 cells in a 96-well microplate and grow to confluence.

-

Wash the cells and treat them with various concentrations of this compound and the DCFH-DA probe for a specific time (e.g., 1 hour).

-

Wash the cells to remove the compounds that were not taken up.

-

Add the peroxyl radical initiator, AAPH, to induce cellular oxidative stress.

-

Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

The antioxidant capacity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.

-

Conclusion

This compound possesses a robust antioxidant profile, acting through both direct radical scavenging and indirect modulation of cellular defense pathways. Its ability to influence the Nrf2, MAPK, and NF-κB signaling cascades highlights its potential as a multi-target agent for combating oxidative stress and inflammation. The data and protocols presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on obtaining more precise quantitative data for this compound and elucidating the specific molecular interactions within these signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delphinidin Inhibits HER2 and Erk1/2 Signaling and Suppresses Growth of HER2-Overexpressing and Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives | MDPI [mdpi.com]

- 7. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zen-bio.com [zen-bio.com]

- 16. polyphenols-biotech.fr [polyphenols-biotech.fr]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Degradation Kinetics and Byproducts of Delphinidin 3,5-diglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics and associated byproducts of delphinidin (B77816) 3,5-diglucoside, a naturally occurring anthocyanin. The stability of this compound is a critical factor in its application in the pharmaceutical, nutraceutical, and food industries. This document summarizes the current understanding of its degradation pathways, the factors influencing its stability, and the analytical methods used for its study.

Introduction to Delphinidin 3,5-diglucoside

This compound is an anthocyanin that imparts red, purple, and blue colors to a variety of plants. It is a glycosylated form of the aglycone delphinidin, with two glucose units attached at the 3 and 5 positions of the C-ring. Like other anthocyanins, its stability is influenced by a range of environmental and chemical factors, including pH, temperature, light, and the presence of enzymes or metal ions. Understanding the degradation kinetics and the resulting byproducts is essential for optimizing its use and ensuring the efficacy and safety of products containing it.

Factors Influencing the Stability of this compound

The stability of this compound is paramount for its biological activity and color properties. Several factors can significantly impact its degradation:

-

pH: Anthocyanins are highly sensitive to pH changes. This compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to form a colorless carbinol pseudobase and a blue quinoidal base, eventually leading to degradation at neutral and alkaline pH.[1][2]

-

Temperature: Elevated temperatures accelerate the degradation of anthocyanins. Thermal degradation typically follows first-order kinetics and leads to the opening of the heterocyclic C-ring.[3][4]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation of anthocyanins.

-

Oxygen: The presence of oxygen can lead to oxidative degradation, especially in combination with high temperatures.

-

Enzymes: Enzymes such as polyphenol oxidases and glycosidases can catalyze the degradation of anthocyanins.

-

Metal Ions: Certain metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule depending on the ion and the structure of the anthocyanin.

Degradation Kinetics of Delphinidin Glycosides

The degradation of anthocyanins, including this compound, is generally modeled using first-order kinetics.[3][4] The rate of degradation can be described by the following equation:

C = C₀ * e^(-kt)

Where:

-

C is the concentration of the anthocyanin at time t

-

C₀ is the initial concentration of the anthocyanin

-

k is the first-order degradation rate constant

-

t is time

The half-life (t₁/₂) of the anthocyanin, which is the time required for its concentration to decrease by half, can be calculated as:

t₁/₂ = ln(2) / k

While specific kinetic data for this compound is limited in publicly available literature, data for closely related delphinidin glycosides provide valuable insights into its expected stability. The following tables summarize kinetic data for the degradation of delphinidin-3-O-glucoside and delphinidin-3-rutinoside under various conditions.

Table 1: Thermal Degradation Kinetics of Delphinidin-3-O-glucoside in Jaboticaba Juice [5]

| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |

| 25 | 0.08 | 8.99 |

| 45 | 0.47 | 1.47 |

| 80 | 11.18 | 0.06 |

Table 2: Thermal Degradation Kinetics of Delphinidin-3-rutinoside [6]

| Temperature (°C) | Rate Constant (k) (10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) |

| 78 | - | - |

| 88 | - | - |

| 98 | - | - |

| 108 | - | - |

| (Specific values for rate constants and half-lives were not provided in the abstract of the cited source.) |

It is important to note that the stability of anthocyanins can be significantly influenced by the food matrix. For instance, the degradation rate of delphinidin-3-O-glucoside was found to be higher in a jaboticaba-apple juice blend compared to a jaboticaba-water juice.[5]

Degradation Byproducts of this compound

The degradation of this compound proceeds through the cleavage of the glycosidic bonds and the opening of the heterocyclic C-ring. The primary degradation byproducts identified are:

-

Delphinidin (aglycone): Formed by the hydrolysis of the glycosidic linkages.

-

Gallic acid (3,4,5-trihydroxybenzoic acid): Formed from the B-ring of the delphinidin structure.[3]

-

Phloroglucinaldehyde (2,4,6-trihydroxybenzaldehyde): Formed from the A-ring of the delphinidin structure.[3]

Further degradation of these primary byproducts can also occur.

Experimental Protocols for Degradation Studies

The following sections outline detailed methodologies for conducting degradation kinetic studies of this compound.

Sample Preparation and Stability Testing

-

Preparation of Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, typically a slightly acidified methanol (B129727) or ethanol (B145695) solution to ensure initial stability.[7]

-

Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 8) are prepared to investigate the effect of pH on degradation.

-

Incubation: Aliquots of the stock solution are added to the different pH buffers in vials. To study thermal degradation, these vials are incubated at various constant temperatures (e.g., 25°C, 50°C, 75°C, 100°C) in a water bath or incubator.[8]

-

Sampling: At regular time intervals, a vial is removed from each pH and temperature condition and immediately placed in an ice bath to quench the degradation reaction.

-

Sample Analysis: The concentration of this compound in each sample is quantified using HPLC-DAD. The degradation byproducts can be identified and quantified using LC-MS/MS.

HPLC-DAD Method for Quantification of this compound

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.[9][10]

-

Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.[9]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Gradient Program: The proportion of solvent B is gradually increased over the course of the analysis to elute the anthocyanins.

-

Detection: The DAD is set to monitor the absorbance at the maximum wavelength for this compound, which is typically around 520-530 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with a known standard.

LC-MS/MS Method for Identification and Quantification of Degradation Byproducts

-

Instrumentation: A Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS) is used for the identification and quantification of degradation byproducts.[11][12]

-

Chromatographic Conditions: The HPLC conditions are similar to those used for the quantification of the parent compound.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for the detection of anthocyanins and their glycosylated byproducts. Negative electrospray ionization (ESI-) mode may be used for the detection of phenolic acid byproducts like gallic acid.

-

Identification: Byproducts are identified by their retention time, mass-to-charge ratio (m/z), and fragmentation patterns (MS/MS spectra) compared to authentic standards or literature data.[11][13]

-

Quantification: Quantification of the byproducts can be achieved using the multiple reaction monitoring (MRM) mode with corresponding standards.

Visualizations

Degradation Pathway of this compound

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Degradation Kinetics Study

Caption: Workflow for studying this compound degradation.

Conclusion

The stability of this compound is a complex issue influenced by multiple factors. Its degradation generally follows first-order kinetics, leading to the loss of its characteristic color and biological activity. The primary degradation byproducts are the aglycone delphinidin, gallic acid, and phloroglucinaldehyde. A thorough understanding of these degradation processes, facilitated by robust analytical methods such as HPLC-DAD and LC-MS/MS, is crucial for the effective application of this compound in various industries. Further research is needed to establish a more comprehensive quantitative dataset on the degradation kinetics of this specific anthocyanin under a wider range of conditions.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. scispace.com [scispace.com]

- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. research-groups.usask.ca [research-groups.usask.ca]

- 13. researchgate.net [researchgate.net]

Delphinidin 3,5-diglucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3,5-diglucoside, an anthocyanin, is a water-soluble pigment responsible for the deep blue and purple hues observed in a variety of plants.[1][2] This compound is of significant interest to the scientific community due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities.[1][2] This technical guide provides an in-depth overview of the natural sources, extraction, and purification of Delphinidin 3,5-diglucoside, along with an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is found in a range of fruits, vegetables, and flowers. The concentration of this anthocyanin can vary significantly between different plant species and even among cultivars of the same species.

Table 1: Quantitative Data of this compound in Various Natural Sources

| Natural Source | Plant Part | Concentration | References |

| Pomegranate (Punica granatum) | Juice | 2.11 mg/100 ml (from concentrate) | [3] |

| Juice (cv. Caner) | 182 ± 6.9 mg/L | [4] | |

| Juice | Identified as a major anthocyanin | [5][6][7][8][9][10] | |

| Blueberry (Vaccinium sp.) | Fruit (cv. Gardenblue) | Identified as a significant anthocyanin | [11] |

| Fruit | Generally present, but often less abundant than other delphinidin glycosides | [12][13][14][15] | |

| Eggplant (Solanum melongena) | Peel | Present, but delphinidin-3-rutinoside is often the major anthocyanin | [16][17][18][19][20] |

| Blackcurrant (Ribes nigrum) | Fruit | Present, but delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside are the most represented | [21][22][23] |

Extraction and Purification Protocols

The extraction and purification of this compound from plant materials typically involve an initial solvent extraction followed by chromatographic purification steps.

Experimental Protocol 1: Solid-Phase Extraction (SPE) for Anthocyanin Enrichment

This protocol describes a general method for the enrichment of anthocyanins from a crude plant extract using a C18 SPE cartridge.

1. Sample Preparation:

-

Homogenize the plant material (e.g., fruit pulp, peel) in an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 0.1% HCl).

-

Centrifuge the mixture to pellet solid debris and collect the supernatant.

-

Concentrate the supernatant under reduced pressure to remove the organic solvent.

-

Reconstitute the concentrated extract in an aqueous solution, adjusting the pH to <3 with a suitable acid (e.g., trifluoroacetic acid, formic acid).[24]

2. SPE Cartridge Conditioning:

-

Pass a conditioning solution (e.g., 90% methanol with 0.1% TFA) through a C18 SPE cartridge.[24]

-

Equilibrate the cartridge with an equilibration/loading solution (e.g., 0.1% TFA in water).[24]

3. Sample Loading:

-

Slowly load the prepared aqueous extract onto the conditioned C18 cartridge.

4. Washing:

-

Wash the cartridge with a desalting solution (e.g., 5% methanol in water with 0.1% TFA) to remove sugars and other polar impurities.[24]

5. Elution:

-

Elute the anthocyanins from the cartridge using an elution solution (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).[24]

-

Collect the eluate containing the enriched anthocyanin fraction.

6. Further Processing:

-

The enriched fraction can be dried under vacuum and stored for further purification or analysis.

Experimental Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Purification

This protocol outlines a general method for the purification of this compound from an enriched anthocyanin fraction by preparative HPLC.

1. Sample Preparation:

-

Dissolve the enriched anthocyanin fraction from SPE in the HPLC mobile phase at a suitable concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 20 mm x 250 mm, 5 µm particle size).[1]

-

Mobile Phase A: Acidified water (e.g., water with 0.1% trifluoroacetic acid or 5% formic acid).[1][8]

-

Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B is typically used to separate the different anthocyanins. The exact gradient will need to be optimized based on the specific sample and column.

-

Flow Rate: A flow rate appropriate for the preparative column size (e.g., 7-20 mL/min).[1]

-

Detection: UV-Vis detector set at the maximum absorbance wavelength for anthocyanins (around 520 nm).[1][8]

3. Fraction Collection:

-

Collect the fractions corresponding to the peak of this compound based on the chromatogram. The identity of the peak can be confirmed by analytical HPLC-MS.

4. Post-Purification Processing:

-

Combine the collected fractions containing the pure compound.

-

Remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Biological Activities and Signaling Pathways

While extensive research exists on the biological activities of delphinidin (the aglycone) and some of its other glycosides, specific studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of its parent molecule and related compounds, several potential mechanisms can be inferred.

Delphinidin has been shown to exert its anticancer effects by targeting multiple signaling pathways.[25][26] These include the inhibition of receptor tyrosine kinases like HER2 and EGFR, which subsequently downregulates downstream pathways such as the MAPK/Erk and PI3K/Akt signaling cascades.[5][25] Furthermore, delphinidin can suppress the Wnt/β-catenin and NF-κB signaling pathways, both of which are crucial in cancer cell proliferation, survival, and inflammation.[25][27]

In the context of inflammation, delphinidin and its glycosides have demonstrated the ability to reduce the production of pro-inflammatory mediators like IL-6, TNF-α, and MCP-1.[11][28][29] This is achieved, in part, through the downregulation of the NF-κB and MAPK signaling pathways.[29]

The antioxidant activity of delphinidin and its derivatives is a key contributor to their protective effects. They can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense system.[30] One study on delphinidin-3,5-O-diglucoside highlighted its ability to inhibit free radical formation, thereby protecting lacrimal gland and corneal epithelial tissues.[31]

It is important to note that the glycosylation pattern of anthocyanins can influence their bioavailability and metabolic fate, which in turn can affect their biological activity. One study suggested that this compound can reduce the expression of the solute carrier organic anion transporter family member 1B3 (SLCO1B3), indicating a potential role in modulating the transport of various endogenous and exogenous compounds.[32]

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Pomegranates and certain blueberry cultivars are notable sources of this anthocyanin. Standardized protocols for its extraction and purification using solid-phase extraction and preparative HPLC are effective for obtaining this compound for research purposes. While the precise signaling pathways modulated by this compound require further investigation, the known activities of its aglycone, delphinidin, suggest that it likely exerts its beneficial effects through the modulation of key pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK, PI3K/Akt, and NF-κB pathways. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its full therapeutic potential in drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Concentration data for Delphinidin 3,5-O-diglucoside in Pomegranate, juice from concentrate - Phenol-Explorer [phenol-explorer.eu]

- 4. Elucidation of Volatiles, Anthocyanins, Antioxidant and Sensory Properties of cv. Caner Pomegranate (Punica granatum L.) Juices Produced from Three Juice Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delphinidin Inhibits HER2 and Erk1/2 Signaling and Suppresses Growth of HER2-Overexpressing and Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. citrech.it [citrech.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdn.cybassets.com [cdn.cybassets.com]

- 12. mdpi.com [mdpi.com]

- 13. wildblueberries.com [wildblueberries.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

- 16. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. academy.miloa.eu [academy.miloa.eu]

- 24. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 25. mdpi.com [mdpi.com]

- 26. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Delphinidin 3,5-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in numerous plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Delphinidin 3,5-diglucoside. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and summarizing key quantitative data. This document delves into the antioxidant, anti-inflammatory, and anticancer properties of this compound, exploring its interactions with key cellular signaling pathways.

Chemical Structure and Identification

This compound, also known as delphinin or hyacin, is an anthocyanin composed of a delphinidin aglycone attached to two glucose units at the 3 and 5 positions. This glycosylation enhances its stability and water solubility.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol |

| SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO |

| InChI | InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33)/p+1/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

| Molecular Formula | C₂₇H₃₁O₁₇⁺ |

| Molecular Weight | 627.5 g/mol |

| CAS Number | 17670-06-3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, stability, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 202 - 203 °C[1] |

| Solubility | Soluble in polar solvents like methanol (B129727) and water; sparingly soluble in ethanol (B145695) and acetone.[2] The presence of two glucose moieties generally increases water solubility compared to its aglycone, though steric hindrance can play a role.[3] |

| Stability | Highly dependent on pH, temperature, and light.[4][5] It is most stable in acidic conditions (pH < 3), appearing red. As pH increases, it turns purple to blue and becomes less stable, degrading into chalcone (B49325) and other products.[2][6] Elevated temperatures and exposure to light accelerate its degradation.[2] |

| λmax | Approximately 515-530 nm in the visible spectrum, with another absorption peak around 270-280 nm in the UV region.[7][8][9] |

| pKa (Predicted) | Strongest Acidic: 6.61; Strongest Basic: -3.7 |

Natural Occurrence and Biosynthesis

This compound is widely distributed in the plant kingdom, contributing to the coloration of many flowers and fruits.

Notable Natural Sources:

-

Blueberries (Vaccinium corymbosum)

-

Grapes (Vitis vinifera)

-

Eggplant (Solanum melongena)

-

Blackcurrants (Ribes nigrum)

-

Delphinium and Hibiscus species

The biosynthesis of delphinidin, the aglycone of this compound, follows the flavonoid pathway.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. Punica granatum peel extracts: HPLC fractionation and LC MS analysis to quest compounds having activity against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. citrech.it [citrech.it]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. citrech.it [citrech.it]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Chemical Analysis of Eight Punica granatum L. Peel Cultivars and Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Delphinidin 3,5-diglucoside: A Technical Guide on pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical factors of pH and temperature influencing the stability of delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin. Understanding its degradation kinetics and structural transformations is paramount for its application in research, pharmaceuticals, and as a natural colorant.

Core Principles of Delphinidin 3,5-diglucoside Stability

This compound, like other anthocyanins, is highly susceptible to changes in its chemical environment, primarily pH and temperature. Its stability is intrinsically linked to its molecular structure, which undergoes transformations that alter its color and integrity.

Effect of pH: The pH of the medium is a dominant factor governing the structural form and, consequently, the stability of this compound. In highly acidic conditions (pH < 3), it predominantly exists as the stable, intensely colored red flavylium (B80283) cation. As the pH increases, it undergoes structural rearrangements to form less stable, colorless, or blueish compounds. At neutral or alkaline pH, degradation is significantly accelerated.[1][2]

Effect of Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[1] This degradation involves the cleavage of the glycosidic bonds and the opening of the heterocyclic ring, leading to the formation of smaller phenolic compounds and a loss of color. The rate of degradation increases exponentially with a linear increase in temperature.

Quantitative Analysis of Stability

The stability of this compound is quantified by its degradation rate constant (k) and half-life (t½). The degradation of anthocyanins, including this compound, generally follows a first-order kinetic model.[1]

While comprehensive quantitative data for this compound across a wide range of pH and temperatures is limited in publicly available literature, the following tables summarize representative data based on studies of similar anthocyanins and available specific data points.

Table 1: Effect of pH on the Stability of this compound at a Constant Temperature

| pH | Qualitative Stability | Predominant Molecular Form | Visual Color |

| 1.0 - 3.0 | High | Flavylium Cation | Red/Magenta |

| 4.0 - 5.0 | Moderate | Carbinol Pseudobase (colorless) & Quinoidal Base (blue) in equilibrium with Flavylium Cation | Pale Red/Violet |

| 6.0 - 7.0 | Low | Chalcone (B49325) (colorless/yellowish) & Quinoidal Base | Bluish/Colorless |

| > 8.0 | Very Low | Degradation Products | Colorless/Brown |

Table 2: Effect of Temperature on the Degradation of this compound in Pomegranate Juice (pH ~3.2)

| Treatment | Temperature (°C) | Time | Remaining this compound (%) | Reference |

| Thermal Processing | 80 | 10 min | ~70% | [3] |

| Storage | 18 | 3 months | Data not specified | [3] |

| Storage | 18 | 5 months | Data not specified | [3] |

Note: The data in Table 2 is derived from a study on pomegranate juice and represents the stability in a complex food matrix. The degradation rate in a purified system may differ.

Degradation Pathway

The degradation of delphinidin, the aglycone of this compound, is initiated by the opening of the central pyran ring to form a chalcone intermediate. This is followed by cleavage of the A- and B-rings, leading to the formation of phloroglucinaldehyde and gallic acid, respectively.[1]

References

Delphinidin 3,5-diglucoside Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3,5-diglucoside, an anthocyanin commonly found in pigmented fruits and vegetables, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The interaction of this molecule with cellular membranes is a critical initiating step for many of its biological activities. Understanding the biophysical and molecular details of this interaction is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the interaction of delphinidin 3,5-diglucoside with cellular membranes, including quantitative data, detailed experimental protocols, and visualization of relevant pathways.

Biophysical Interactions with the Lipid Bilayer

The interaction of this compound with the cell membrane is governed by its physicochemical properties, including its high polarity due to multiple hydroxyl groups.[2] This influences its solubility and partitioning into the lipid bilayer. While specific quantitative data for this compound is limited, studies on related anthocyanins provide valuable insights.

Quantitative Data on Anthocyanin-Membrane Interactions

The following table summarizes available quantitative data on the interaction of delphinidin and its glycosides with model membranes. It is important to note the absence of specific binding affinity (K_a) and partition coefficient (K_p) values for this compound in the reviewed literature.

| Compound | Model Membrane | Parameter | Value | Method | Citation |

| Delphinidin 3-O-glucoside | Mimetic Membrane (MM) & Red Blood Cell Membrane (RBCM) | Dissociation Constant (K_d) | Aglycones show higher affinity than glucosides | Fluorescence Quenching | [3] |

| Delphinidin | Mimetic Membrane (MM) | Change in Fluorescence Intensity | 73.2 ± 5.3% | Fluorescence Spectroscopy | [3] |

| Delphinidin 3-O-glucoside | Mimetic Membrane (MM) | Change in Fluorescence Intensity | 30.3 ± 0.2% | Fluorescence Spectroscopy | [3] |

| Delphinidin | Red Blood Cell Membrane (RBCM) | Change in Fluorescence Intensity | 64.1 ± 6.6% | Fluorescence Spectroscopy | [3] |

| Delphinidin 3-O-glucoside | Red Blood Cell Membrane (RBCM) | Change in Fluorescence Intensity | 47.6 ± 9.1% | Fluorescence Spectroscopy | [3] |

Note: The data indicates that the aglycone form (delphinidin) has a higher affinity for the membrane compared to its glycosylated counterparts. The presence of sugar moieties appears to reduce the extent of interaction with the lipid bilayer.[3]

Impact on Membrane Properties

Delphinidin and its glucosides can modulate the physical properties of cellular membranes, which can, in turn, affect the function of membrane-associated proteins and signaling pathways.

Membrane Fluidity

Studies using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have shown that anthocyanins can decrease membrane fluidity.[3] This is attributed to their localization within the lipid bilayer, leading to increased packing and ordering of the lipid acyl chains. The reduction in membrane fluidity can be more pronounced in the hydrophobic core of the membrane.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible study of this compound's interaction with cellular membranes. Below are adapted protocols for key experimental techniques.

Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are commonly used as model membrane systems.

Materials:

-

Desired phospholipids (B1166683) (e.g., POPC, DPPC) in chloroform

-

This compound

-

Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

A desired amount of phospholipid solution is dried under a stream of nitrogen gas to form a thin lipid film.

-

The lipid film is further dried under vacuum for at least 2 hours to remove residual solvent.[4]

-

The lipid film is hydrated with the buffer solution containing a known concentration of this compound.

-

The suspension is subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath.[5]

-

The resulting multilamellar vesicles (MLVs) are extruded at least 10 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.[4]

Fluorescence Spectroscopy for Membrane Interaction

Fluorescence quenching and anisotropy are powerful techniques to study the binding and effect of this compound on membrane properties.

Materials:

-

LUVs (prepared as described above)

-

This compound stock solution

-

Fluorescent probes (e.g., DPH for membrane fluidity, Laurdan for lipid packing)

-

Fluorometer

Fluorescence Quenching Protocol:

-

Prepare a series of LUV suspensions with a fixed concentration of a fluorescent probe (e.g., DPH).

-

Titrate the LUV suspension with increasing concentrations of this compound.

-

Measure the fluorescence intensity after each addition, allowing for an equilibration period.

-

The quenching of the probe's fluorescence can be used to determine binding parameters.[6]

Fluorescence Anisotropy Protocol:

-

Incorporate a fluorescent probe like DPH into the LUVs during their preparation.

-

Add this compound to the LUV suspension at various concentrations.

-

Measure the steady-state fluorescence anisotropy of the probe. An increase in anisotropy indicates a decrease in membrane fluidity.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of this compound on the phase transition temperature (T_m) of the lipid bilayer.

Materials:

-

LUVs (preferably made from a single phospholipid like DPPC)

-

This compound

-

Differential Scanning Calorimeter

Protocol:

-

Prepare LUVs with and without this compound.

-

Place the LUV suspension in the sample cell and the corresponding buffer in the reference cell of the DSC instrument.

-

Scan the temperature over a range that includes the T_m of the lipid.

-

A shift in the T_m or a broadening of the transition peak in the presence of this compound indicates an interaction with the lipid bilayer.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

-

LUVs

-

This compound solution

-

Isothermal Titration Calorimeter

Protocol:

-

Fill the ITC sample cell with the LUV suspension.

-

Fill the injection syringe with the this compound solution.

-

Perform a series of injections of the this compound solution into the LUV suspension.

-

The heat change upon each injection is measured, and the resulting data is fitted to a binding model to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5][7][8]

Visualization of Workflows and Pathways

Experimental Workflow for Studying this compound-Membrane Interaction

Caption: Experimental workflow for investigating the interaction of this compound with cellular membranes.

Cellular Effects and Signaling Pathways

The interaction of this compound with the cell membrane can trigger a cascade of intracellular events. While the precise signaling pathways initiated directly by its membrane interaction are still under investigation, several studies have implicated its involvement in key cellular processes.

Modulation of Membrane Potential

Delphinidin has been shown to decrease the mitochondrial membrane potential in endometrial cells.[9] This effect on mitochondrial function is a critical aspect of its pro-apoptotic activity. While data specific to the plasma membrane potential is less clear, alterations in ion flux and membrane protein function as a result of changes in the lipid environment are plausible.

Interaction with Signaling Molecules

-

TNF-α Signaling: In silico studies suggest that delphinidin-3-O-glucoside can inhibit the TNF-α receptor and its signaling pathway.[10][11] This interaction could be a key mechanism for its anti-inflammatory effects.

-

MAP Kinase Pathway: Delphinidin has been shown to bind to MAP kinases, including B-Raf, MEK1, and ERK1/2, potentially modulating their activity.[12]

-

Lipid Rafts: While direct evidence for this compound is lacking, other anthocyanins like cyanidin-3-O-β-glucoside have been shown to disrupt lipid rafts by reducing cholesterol levels. This disruption can inhibit signaling platforms, such as those involving Toll-like receptor 4 (TLR4).

Putative Signaling Pathway Initiated by Membrane Interaction

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the interaction of this compound with the cell membrane, leading to anti-inflammatory effects.

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound interacts with cellular membranes, leading to changes in membrane properties and the modulation of key signaling pathways. While current research provides a foundational understanding of these interactions, further studies are needed to elucidate the specific quantitative parameters of binding and the precise molecular mechanisms that underpin its biological effects. Future research should focus on:

-

Determining the binding affinity and partition coefficient of this compound with various model membranes.

-

Quantifying the effect of this compound on plasma membrane potential.

-

Elucidating the direct molecular targets of this compound within the cell membrane.

-

Validating the proposed signaling pathways through in vitro and in vivo studies.

A deeper understanding of the membrane interactions of this compound will be instrumental in harnessing its therapeutic potential for the development of novel drugs and functional foods.

References

- 1. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delphinidin induces antiproliferation and apoptosis of endometrial cells by regulating cytosolic calcium levels and mitochondrial membrane potential depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyanidin-3-O-β-glucoside inhibits lipopolysaccharide-induced inflammatory response in mouse mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Delphinidin 3,5-diglucoside using a Validated HPLC-DAD Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of Delphinidin 3,5-diglucoside in various sample matrices. This compound, a prominent anthocyanin, is responsible for the deep red and purple hues in many fruits and flowers and is of significant interest due to its potential health benefits as a dietary antioxidant.[1] The method described herein is selective, linear, precise, and accurate, making it suitable for research, quality control, and stability studies in the pharmaceutical, nutraceutical, and food science industries.

Introduction

Anthocyanins are water-soluble plant pigments that have garnered considerable attention for their potential health-promoting properties.[1] Accurate quantification of individual anthocyanins, such as this compound, is crucial for understanding their bioavailability, metabolism, and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for the analysis of anthocyanins due to its sensitivity and simplicity.[2] This method allows for the separation and quantification of this compound from other closely related compounds. The typical detection wavelength for anthocyanins is around 520 nm.[2][3]

Experimental

Instrumentation and Consumables:

-

HPLC System with a binary pump, autosampler, and column thermostat (e.g., Agilent 1200 Series or similar)[4]

-

Diode Array Detector (DAD)[4]

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Reagents and Standards:

-

This compound chloride reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Trifluoroacetic acid (TFA) (optional, can be used as an alternative to formic acid)

-

Ultrapure water

Chromatographic Conditions:

A gradient elution is employed for the separation of this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 5% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-20 min: 5-21% B; 20-35 min: 21-40% B; 35-40 min: 40-5% B (followed by re-equilibration)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[5] |

| Injection Volume | 20 µL |

| Detection | DAD, 520 nm[2] |

Protocols

Protocol 1: Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound chloride reference standard and dissolve it in 10 mL of acidified methanol (0.1% HCl) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Protocol 2: Sample Preparation (Solid Samples, e.g., Fruit Skins, Plant Material)

-

Extraction: Homogenize 1 g of the sample material with 10 mL of acidified methanol (Methanol:Water:HCl, 70:29:1 v/v/v).

-

Sonication/Agitation: Sonicate the mixture for 30 minutes in a cold water bath or agitate on a shaker for 1 hour at room temperature, protected from light.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 20 µL of the filtered sample into the HPLC system.

Protocol 3: Sample Preparation (Liquid Samples, e.g., Fruit Juice)

-

Dilution: Depending on the expected concentration, dilute the liquid sample with mobile phase A.

-

Centrifugation (if necessary): If the sample contains suspended solids, centrifuge at 4000 rpm for 15 minutes.

-

Filtration: Filter the sample (or supernatant) through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 20 µL of the filtered sample into the HPLC system.

Protocol 4: Method Validation

The developed HPLC-DAD method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: Inject the working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (r²) should be >0.99.[7]

-

Precision:

-

Intra-day precision: Analyze six replicates of three different concentrations (low, medium, high) on the same day. The relative standard deviation (RSD) should be <2%.

-

Inter-day precision: Analyze the same three concentrations on three different days. The RSD should be <5%.

-

-

Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound (low, medium, high). The recovery should be within 95-105%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N > 2000 | > 5000 |

| Resolution (Rs) | Rs > 2 | > 2.5 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 98.5% - 102.1% |

| LOD | 0.15 µg/mL |

| LOQ | 0.50 µg/mL |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

Caption: Key Parameters for HPLC Method Validation.

References

- 1. agilent.com [agilent.com]

- 2. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. research-groups.usask.ca [research-groups.usask.ca]

- 7. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for LC-MS/MS Analysis of Delphinidin 3,5-diglucoside in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3,5-diglucoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Its potential antioxidant and anti-inflammatory properties have made it a subject of interest in nutritional and pharmaceutical research. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic, bioavailability, and efficacy studies. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

General Considerations

Anthocyanins, including this compound, are susceptible to degradation at neutral and alkaline pH, as well as by exposure to high temperatures and light. Therefore, it is imperative to handle and process samples in acidic conditions and at low temperatures to ensure the stability of the analyte.

Experimental Protocols

Sample Preparation

1.1. Plasma: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for Delphinidin-3-glucoside and is expected to have good applicability for this compound.[1]

-

Materials:

-

C18 SPE cartridges (e.g., Sep-Pak C18)

-

Methanol (B129727) (MeOH)

-

0.1% Formic acid in water

-

0.1% Formic acid in methanol

-

Nitrogen evaporator

-

-

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

-

Loading: Load 500 µL of plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove interfering substances.

-

Elution: Elute the analyte with 1 mL of 0.1% formic acid in methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

1.2. Urine: Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient due to the lower protein content.

-

Materials:

-

0.1% Formic acid in water

-

-

Protocol:

-

Thaw the urine sample to room temperature and vortex to mix.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.

-

Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

-

Vortex to mix and directly inject into the LC-MS/MS system.

-

1.3. Tissue (Liver, Kidney): Homogenization and Protein Precipitation

This protocol is a general approach for anthocyanin extraction from tissues and should be optimized for specific tissue types.[2][3]

-

Materials:

-

Acidified methanol (e.g., methanol with 1% formic acid)

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Ice bath

-

Centrifuge

-

-

Protocol:

-

Weigh approximately 100 mg of frozen tissue.

-

Add 500 µL of ice-cold acidified methanol.

-

Homogenize the tissue on an ice bath until a uniform suspension is obtained.

-

Vortex the homogenate for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

2.1. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation from matrix components.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 627.2

-

Product Ions (Q3): m/z 465.1, m/z 303.1 (These are common fragments; specific transitions should be optimized for the instrument used).[4]

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument to achieve maximum sensitivity.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of anthocyanins in biological samples. It is important to note that these values are illustrative and a full method validation should be performed for this compound in each specific matrix.

Table 1: Method Validation Parameters for Delphinidin-3-glucoside in Human Plasma and Urine (as a reference) [1][5]

| Parameter | Plasma | Urine |

| Linearity Range | 0.20 - 200 ng/mL | 0.20 - 200 ng/mL |

| Correlation Coefficient (r²) | >0.998 | >0.998 |

| LLOQ | 0.20 ng/mL | 0.20 ng/mL |

| Intra-day Precision (%CV) | ≤ 14.6% | ≤ 14.6% |

| Inter-day Precision (%CV) | ≤ 14.6% | ≤ 14.6% |

| Accuracy (%RE) | Within ±15% | Within ±15% |

| Recovery | 80.0 - 110.4% | 80.0 - 110.4% |

Table 2: Representative Validation Parameters for Anthocyanidins in Tissue (as a reference)

| Parameter | Tissue Homogenate |

| LLOQ | 2.0 - 5.0 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

Stability

Anthocyanin stability is a critical factor. For short-term storage, samples should be kept at 4°C for no longer than 24 hours. For long-term storage, samples should be stored at -80°C. Multiple freeze-thaw cycles should be avoided.[6]

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Sample preparation workflow.

Caption: LC-MS/MS analysis logical relationship.

References

- 1. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Anthocyanins/Anthocyanidins in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of anthocyanins/anthocyanidins in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Delphinidin 3,5-diglucoside in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction